molecular formula C23H20N6O2S2 B11430785 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B11430785
M. Wt: 476.6 g/mol
InChI Key: NSAHLPJILJMGFG-UHFFFAOYSA-N
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Description

2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of indole, triazole, and thiazole moieties These structural elements are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions. The final step involves the introduction of the thiazole moiety and the acetylation of the amide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations would include the selection of raw materials, reaction conditions, and purification methods to ensure consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or thiazole rings, leading to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, due to its ability to interact with multiple biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
  • **2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE lies in its combination of indole, triazole, and thiazole moieties, which confer a broad spectrum of biological activities

Properties

Molecular Formula

C23H20N6O2S2

Molecular Weight

476.6 g/mol

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C23H20N6O2S2/c1-14-12-32-22(25-14)26-20(30)13-33-23-28-27-21(18-11-24-19-6-4-3-5-17(18)19)29(23)15-7-9-16(31-2)10-8-15/h3-12,24H,13H2,1-2H3,(H,25,26,30)

InChI Key

NSAHLPJILJMGFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54

Origin of Product

United States

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